Regioisomeric Coupling Orientation: 7-Position Delivers Bioactive Biaryl Architecture Unavailable from 5- or 6-Substituted Isomers
The position of the boronate ester on the isoquinolinone ring determines the substitution pattern of any downstream biaryl product generated via palladium-catalyzed cross-coupling. The 7-substituted isomer places the newly formed C–C bond at the 7-position of the isoquinolinone, generating a scaffold geometry that maps to the ATP-binding pocket of Rho kinase (ROCK) and related kinases . In contrast, the 5-substituted regioisomer (CAS 1207448-46-1) and 6-substituted regioisomer (CAS 675576-26-8 for the isoquinoline analog without 1-OH) give orthogonal exit vectors that produce topologically distinct products . Published biological data on boron-containing isoquinoline ROCK inhibitors consistently position aryl/heteroaryl substituents at the 7-position to achieve target engagement, making the 7-boronate ester the only synthetic entry point that directly yields the biologically validated architecture [1].
| Evidence Dimension | Regiochemical coupling vector |
|---|---|
| Target Compound Data | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol; Suzuki coupling at 7-position generates 7-aryl/heteroaryl-isoquinolin-1-ol biaryls |
| Comparator Or Baseline | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol (CAS 1207448-46-1), 6-isomer (CAS 675576-26-8); Suzuki coupling yields 5-aryl or 6-aryl regioisomers, respectively |
| Quantified Difference | Topological divergence: 7-position vector maps to ROCK ATP-site; 5- and 6-position vectors generate non-overlapping scaffold portfolios |
| Conditions | Suzuki-Miyaura cross-coupling; target engagement geometry inferred from patent-reported ROCK inhibitor SAR series |
Why This Matters
Only the 7-regioisomer provides direct access to the scaffold geometry validated in boron-containing ROCK inhibitor patents, preventing costly synthesis of inactive or off-target regioisomers.
- [1] Percipiad, Inc. Boron-Containing Rho Kinase Inhibitors. U.S. Patent Application Publication No. US 2022/0389035 A1, filed July 17, 2020, published December 8, 2022. View Source
